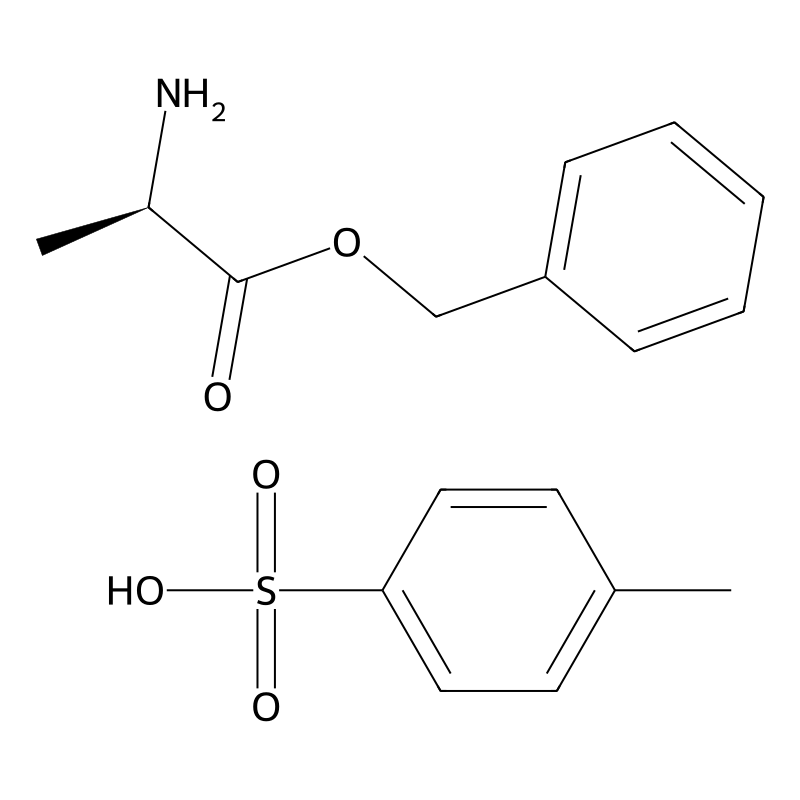

D-Alanine benzyl ester p-toluenesulfonate salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Chemical Properties:

D-Alanine benzyl ester p-toluenesulfonate, also known as O-Benzyl-D-alanine toluene-p-sulphonate, is a synthetically derived chemical compound. It can be prepared through the reaction of D-alanine with benzyl bromide and p-toluenesulfonyl chloride []. This compound possesses the following key chemical properties:

- Molecular formula: C₁₇H₂₁NO₅S []

- Molecular weight: 351.42 g/mol []

- CAS number: 41036-32-2 []

- Appearance: White crystalline solid []

Applications in Organic Synthesis:

D-Alanine benzyl ester p-toluenesulfonate finds use as a versatile building block in organic synthesis due to the presence of the following functional groups:

- Protected amine: The benzyl group serves as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule [].

- Activated carboxylic acid: The p-toluenesulfonyl group activates the carboxylic acid moiety, facilitating its participation in various reactions like peptide bond formation and esterification.

These features make D-Alanine benzyl ester p-toluenesulfonate a valuable reagent for synthesizing various complex organic molecules, including:

- Peptides: The activated carboxylic acid can be coupled with other amino acid derivatives to form peptides, which are essential building blocks of proteins [].

- Heterocycles: The molecule can be incorporated into the synthesis of various heterocyclic compounds, which are ring structures containing atoms like nitrogen, oxygen, or sulfur, and play crucial roles in medicinal chemistry [].

Other Potential Applications:

While not as extensively explored as its applications in organic synthesis, D-Alanine benzyl ester p-toluenesulfonate has been investigated for other potential uses, such as:

- Antimicrobial activity: Studies suggest that the compound may exhibit some antibacterial and antifungal properties, although further research is needed to determine its efficacy and mechanism of action [].

- Enzyme inhibitor development: The molecule's structure could potentially be modified to create inhibitors for specific enzymes, which could have implications in drug discovery [].

D-Alanine benzyl ester p-toluenesulfonate salt is a chemical compound with the molecular formula C17H21NO5S and a molecular weight of 351.42 g/mol. It is classified as an amino acid derivative and is often utilized in biochemical research, particularly in proteomics. The compound is recognized for its role as a versatile building block in organic synthesis and has been identified by its CAS number 41036-32-2. Its IUPAC name is 4-methylbenzene-1-sulfonic acid; benzyl (2R)-2-aminopropanoate, reflecting its structure which includes a benzyl group attached to the D-alanine moiety and a p-toluenesulfonate group .

DBAT itself does not have a known biological mechanism of action. Its primary function is as a synthetic intermediate for creating peptides with specific D-alanine configurations. The resulting peptides may then have various biological activities depending on their structure.

- Potential Irritant: The compound may be an irritant to the skin, eyes, and respiratory system. Wear appropriate personal protective equipment (PPE) when handling.

- Suspected Carcinogen: Tosylate groups have been linked to potential carcinogenicity in some studies. Handle with care and avoid unnecessary exposure.

- Proper Disposal: Follow recommended procedures for disposal of organic chemicals.

The biological activity of D-alanine benzyl ester p-toluenesulfonate salt has been explored primarily in the context of its use as a substrate or building block in enzymatic reactions. It is known to be involved in peptide synthesis and has potential applications in drug development due to its structural similarity to naturally occurring amino acids. The compound's interactions with enzymes can provide insights into metabolic pathways and protein interactions .

Several methods exist for synthesizing D-alanine benzyl ester p-toluenesulfonate salt:

- Esterification Reaction: D-alanine can be reacted with benzyl alcohol in the presence of p-toluenesulfonic acid to form the benzyl ester, followed by neutralization and crystallization.

- Protection Strategy: The amino group of D-alanine can be protected using standard protecting groups before performing the esterification, ensuring selective reaction at the carboxylic acid site.

- Salt Formation: The final step often involves neutralizing the product with p-toluenesulfonic acid to form the corresponding salt, enhancing solubility and stability .

D-Alanine benzyl ester p-toluenesulfonate salt finds applications across various fields:

- Biochemical Research: It serves as a substrate for enzyme assays and peptide synthesis.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic agents, especially in targeting specific biological pathways.

- Organic Synthesis: The compound acts as a versatile intermediate in synthetic organic chemistry, facilitating the construction of more complex molecules .

Interaction studies involving D-alanine benzyl ester p-toluenesulfonate salt have focused on its binding affinity with various enzymes and receptors. These studies help elucidate its role in metabolic processes and its potential effects on biological systems. The compound's interactions can influence enzyme kinetics, providing valuable data for understanding substrate specificity and catalytic mechanisms .

D-Alanine benzyl ester p-toluenesulfonate salt shares similarities with several other compounds, particularly amino acid esters and sulfonates. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Alanine benzyl ester p-toluenesulfonate salt | C17H21NO5S | Stereochemistry differs (L vs. D form) |

| Glycine benzyl ester p-toluenesulfonate salt | C15H19NO5S | Lacks chiral center; simpler structure |

| D-Alanine methyl ester p-toluenesulfonate salt | C13H17NO5S | Methyl instead of benzyl group |

D-Alanine benzyl ester p-toluenesulfonate salt is unique due to its specific stereochemistry (D form) and the presence of both a benzyl group and a sulfonate moiety, which enhances its solubility and reactivity compared to other similar compounds .

Molecular Parameters

Molecular Formula and Weight

D-Alanine benzyl ester p-toluenesulfonate salt exhibits a well-defined molecular composition characterized by specific chemical identifiers [1]. The compound possesses the molecular formula C17H21NO5S, which can be alternatively expressed as C10H13NO2·C7H8O3S to emphasize its salt nature comprising the D-alanine benzyl ester moiety and the p-toluenesulfonic acid component [1] [2]. The molecular weight has been consistently determined to be 351.42 grams per mole across multiple analytical sources [1] [4] [5]. More precise mass spectrometric analysis reveals an exact mass of 351.114044 daltons, providing enhanced accuracy for analytical applications [3].

The compound is officially registered under Chemical Abstracts Service number 41036-32-2, facilitating unambiguous identification in chemical databases [1] [4]. Additional regulatory identifiers include the European Community number 255-185-2 and the MDL number MFCD00039092 [4] [5]. The PubChem Compound Identifier 2802425 serves as a primary reference for computational chemistry applications [1] [5].

Table 1: Molecular Parameters of D-Alanine Benzyl Ester p-Toluenesulfonate Salt

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H21NO5S (C10H13NO2·C7H8O3S) | PubChem, TCI |

| Molecular Weight (g/mol) | 351.42 | PubChem, TCI |

| Exact Mass (Da) | 351.114044 | ChemSrc |

| CAS Number | 41036-32-2 | Multiple sources |

| EC Number | 255-185-2 | Capot Chemical |

| MDL Number | MFCD00039092 | TCI, Fisher Scientific |

| PubChem CID | 2802425 | PubChem |

| InChI Key | NWOPHJSSBMABBD-DDWIOCJRSA-N | PubChem, Fisher Scientific |

Structural Representation

The structural representation of D-Alanine benzyl ester p-toluenesulfonate salt reveals a complex molecular architecture comprising two distinct components [1]. The primary component consists of the D-alanine benzyl ester moiety, featuring the characteristic (2R)-2-aminopropanoate backbone with a benzyl group attached to the carboxyl terminus [1] [5]. The secondary component encompasses the p-toluenesulfonic acid moiety, which functions as the counterion in this salt formation [1].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid [5] [6]. The stereochemical configuration is explicitly defined by the (2R) designation, confirming the D-configuration of the alanine residue [1] [5]. The Simplified Molecular Input Line Entry System representation provides a standardized structural description: CC1=CC=C(C=C1)S(=O)(=O)O.CC@HN [5] [6].

Physical Characteristics

Appearance and Crystal Morphology

D-Alanine benzyl ester p-toluenesulfonate salt presents as a solid crystalline material under standard ambient conditions [4] [8]. The compound exhibits a characteristic appearance described as white to almost white powder to crystal, indicating polymorphic variations in crystal habit [8]. Alternative descriptions characterize the material as displaying white-yellow to colorless to white coloration, suggesting possible variations related to purity levels or crystal form [5].

The crystalline nature of the compound facilitates its purification and handling in synthetic applications [8]. The powder-to-crystal morphology range indicates that the material can exist in various particle size distributions depending on preparation and crystallization conditions [8]. This morphological flexibility proves advantageous for different applications requiring specific particle characteristics.

Melting Point Determination

Melting point determinations for D-Alanine benzyl ester p-toluenesulfonate salt demonstrate consistent thermal behavior across multiple analytical studies [8] [11]. The most frequently reported melting point range spans 113.0 to 117.0 degrees Celsius, as determined through standardized thermal analysis protocols [8]. Alternative measurements indicate a specific melting point of 115 degrees Celsius, representing a commonly referenced value for this compound [11] [31].

Table 2: Physical Characteristics of D-Alanine Benzyl Ester p-Toluenesulfonate Salt

| Property | Value | Source |

|---|---|---|

| Appearance | White to almost white powder to crystal | TCI Chemicals |

| Physical State (20°C) | Solid | TCI Chemicals |

| Crystal Form | Crystal/Powder | Multiple sources |

| Color | White-Yellow to colorless to white | Fisher Scientific, Sigma-Aldrich |

| Melting Point (°C) | 113.0-117.0 (TCI), 115 (general reference) | TCI Chemicals, Multiple sources |

| Specific Rotation [α]20D (MeOH) | +4.0 to +7.0° (C=3, MeOH), +5° reference | TCI Chemicals |

| Purity (HPLC) | min. 98.0 area% | TCI Chemicals |

| Purity (Neutralization titration) | min. 98.0% | TCI Chemicals |

The thermal behavior analysis reveals that the compound maintains structural integrity within the specified melting point range [8]. The narrow melting point range of approximately 4 degrees Celsius indicates good chemical purity and crystalline uniformity [8]. This thermal characteristic proves essential for synthetic applications requiring controlled heating conditions.

Solubility Profile in Various Solvents

The solubility profile of D-Alanine benzyl ester p-toluenesulfonate salt demonstrates selective dissolution behavior across different solvent systems [8] [15]. In methanol, the compound exhibits almost complete transparency, indicating high solubility and compatibility with this polar protic solvent [8]. This methanol solubility proves particularly important for analytical applications and purification procedures.

Water solubility presents a contrasting profile, with the compound showing limited aqueous solubility [15]. This characteristic aligns with the expected behavior of the benzyl ester functionality, which imparts hydrophobic properties to the molecule [27]. The p-toluenesulfonate counterion contributes some polar character but does not overcome the overall hydrophobic nature of the benzyl group.

Dimethyl sulfoxide demonstrates good solvation properties for this compound, as reported in solubility studies [13]. This aprotic polar solvent capability expands the range of reaction conditions and analytical methods applicable to this compound. The solubility in dimethyl sulfoxide facilitates nuclear magnetic resonance spectroscopy applications and certain synthetic transformations.

Table 3: Solubility Profile and Stability Parameters

| Solvent/Condition | Property/Solubility | Source |

|---|---|---|

| Methanol | Almost transparency/Soluble | TCI Chemicals |

| Water | Slightly soluble to not available | Fisher Scientific, Capot |

| DMSO | Soluble | ChemicalBook |

| Storage Temperature | Room Temperature (<15°C recommended) | TCI Chemicals |

| Storage Conditions | Cool, dark place, tightly closed container | Multiple sources |

| Stability | Stable under recommended conditions | Fisher Scientific |

Chiroptical Properties

Specific Rotation

The specific rotation of D-Alanine benzyl ester p-toluenesulfonate salt represents a fundamental chiroptical property confirming its enantiomeric purity [8] [11]. Measurements conducted at 20 degrees Celsius using the sodium D-line reveal a specific rotation range of +4.0 to +7.0 degrees when determined in methanol at a concentration of 3 grams per 100 milliliters [8]. The positive rotation confirms the D-configuration of the alanine residue and indicates the absence of significant racemization during synthesis and storage.

Classical Esterification Strategies

Direct Esterification of D-Alanine

The classical approach to synthesizing D-alanine benzyl ester p-toluenesulfonate salt relies on the Fischer esterification methodology, which represents the most straightforward route for amino acid benzyl ester preparation [1] [2]. This fundamental process involves the direct reaction of D-alanine with benzyl alcohol in the presence of p-toluenesulfonic acid as both catalyst and counterion source [3] [1].

The Fischer esterification mechanism proceeds through a well-characterized six-step pathway involving protonation of the carboxyl group, nucleophilic attack by benzyl alcohol, formation of a tetrahedral intermediate, water elimination, and final product formation [4] [5]. The reaction can be represented as a nucleophilic acyl substitution where the carboxyl oxygen-carbon bond is broken and reformed, rather than affecting the benzyl alcohol carbon-oxygen bond [5].

Traditional methodologies employed 1.2 equivalents of p-toluenesulfonic acid and 5 equivalents of benzyl alcohol under reflux conditions for approximately 4 hours [1]. The stoichiometric requirements ensure complete conversion while the excess benzyl alcohol drives the equilibrium toward ester formation according to Le Chatelier's principle [5] [6]. For specialized amino acids such as lysine, elevated p-toluenesulfonic acid quantities (2.2 equivalents) are required to achieve satisfactory conversion rates [1].

The direct esterification approach demonstrates excellent stereochemical fidelity, maintaining the D-configuration of the starting amino acid when appropriate reaction conditions are employed [1] [2]. However, the success of this methodology is critically dependent on effective water removal techniques and appropriate solvent selection to minimize racemization risks.

Water Removal Techniques

Effective water removal constitutes a critical aspect of amino acid benzyl ester synthesis, as the Fischer esterification represents an equilibrium process where water formation can reverse the desired product formation [5] [6]. Several established techniques have been developed to address this challenge, with azeotropic distillation using Dean-Stark apparatus representing the most widely employed approach [7] [6] [8].

The Dean-Stark apparatus, originally developed by Ernest W. Dean and David D. Stark in 1920, provides continuous water removal through azeotropic distillation [7] [8]. The apparatus consists of a vertical cylindrical glass tube with volumetric graduations and a precision stopcock, connected to a reflux condenser and reaction flask via a sloping side-arm [8]. During operation, water-containing vapor travels from the reaction flask into the condenser where cooling causes phase separation, with water collecting in the trap while organic solvent returns to the reaction vessel [6] [8].

The effectiveness of Dean-Stark water removal depends critically on azeotrope formation between water and the chosen organic solvent [6] [9]. For amino acid benzyl ester synthesis, traditional solvents such as benzene (boiling point 80.1°C) and carbon tetrachloride form favorable azeotropes with water, enabling efficient dehydration [1] [10]. The benzene-water azeotrope boils at 69.3°C with 8.8% water content, while the carbon tetrachloride-water azeotrope exhibits a boiling point of 66.0°C [10].

Alternative approaches to water removal include molecular sieve adsorption, which offers particular advantages for acid-sensitive systems [11] [12]. Molecular sieves, consisting of crystalline aluminosilicates with uniform pore structures, can selectively adsorb water molecules while leaving organic components unchanged [11] [13]. Type 3A molecular sieves demonstrate exceptional water capacity, capable of adsorbing approximately 22% of their weight in water [14] [11].

The molecular sieve approach requires careful implementation to avoid direct contact with acidic reaction components, which can destroy the sieve structure [14] [12]. Successful applications employ Soxhlet extraction setups where molecular sieves are contained in a separate chamber, allowing selective water removal from condensed vapors while protecting the sieves from acid exposure [14].

Solvent Selection Considerations

Traditional Approaches Using Benzene/Carbon Tetrachloride

Historical synthetic methodologies for amino acid benzyl ester preparation extensively relied on benzene and carbon tetrachloride as water-azeotroping solvents [1] [2]. These solvents offered several technical advantages that made them attractive for large-scale amino acid ester production throughout the mid-20th century.

Benzene demonstrated exceptional performance as an azeotroping agent due to its favorable physical properties and azeotrope characteristics [1]. The benzene-water azeotrope exhibits a boiling point of 69.3°C, significantly lower than either pure component, facilitating efficient water removal under moderate thermal conditions [10]. Additionally, benzene shows excellent solubility characteristics for both amino acids and benzyl alcohol, enabling homogeneous reaction conditions that promote high conversion rates [1].

Carbon tetrachloride similarly provided effective water azeotroping capabilities with a carbon tetrachloride-water azeotrope boiling at 66.0°C [10]. The high density of carbon tetrachloride (1.59 g/mL) facilitated clean phase separation in Dean-Stark apparatus, while its chemical inertness prevented interference with the esterification process [1].

Both solvents enabled the achievement of high yields (typically 70-85%) and excellent enantiomeric purity when employed with appropriate temperature control and water removal protocols [1] [2]. The traditional precipitation methodology involved cooling the reaction mixture and adding diethyl ether to precipitate the tosylate salt as a crystalline solid [1].

However, these traditional solvents present severe environmental and health concerns that have led to their abandonment in modern synthetic practice. Benzene is classified as a known human carcinogen with established links to leukemia and other hematological malignancies [15]. Carbon tetrachloride has been identified as posing unreasonable risk to human health, with the EPA finalizing regulations restricting its use [16] [17] [18].

Modern Alternatives: Cyclohexane as Water Azeotroping Agent

The development of environmentally benign alternatives to hazardous traditional solvents has led to the adoption of cyclohexane as a preferred water-azeotroping agent for amino acid benzyl ester synthesis [1] [2]. Cyclohexane offers a superior environmental profile while maintaining comparable technical performance to traditional solvents.

The cyclohexane-water azeotrope exhibits physical properties remarkably similar to the benzene-water system, with a boiling point of 69.4°C and water content of 8.9% [1]. This similarity in azeotrope characteristics enables direct substitution of cyclohexane for benzene without requiring significant modifications to established synthetic protocols [1] [2].

Comprehensive studies have demonstrated that cyclohexane-based synthesis achieves excellent yields of 84-92% for D-alanine benzyl ester p-toluenesulfonate salt, representing a significant improvement over traditional methodologies [1]. The enhanced performance likely results from reduced side reactions and improved mass transfer characteristics under the optimized conditions [1].

Critically, chiral high-performance liquid chromatography analysis confirms that cyclohexane-based synthesis maintains complete enantiomeric purity for D-alanine benzyl ester, even for highly racemization-prone amino acids such as phenylglycine, tyrosine, and methionine [1] [2]. This stereochemical integrity represents a crucial advantage over some alternative solvent systems that can promote undesired racemization.

The cyclohexane methodology employs ethyl acetate for tosylate salt precipitation rather than the traditional diethyl ether approach [1]. This modification provides improved crystallization characteristics and enhanced product purity while utilizing a more environmentally acceptable solvent for the precipitation step [1].

Impact of Solvent Choice on Racemization Risk

Solvent selection profoundly influences the stereochemical integrity of amino acid benzyl ester products, with certain solvents promoting racemization through stabilization of planar enolate intermediates [1] [2] [19]. Understanding these solvent effects is essential for maintaining high enantiomeric purity in synthetic products.

Toluene represents a particularly problematic solvent choice for amino acid benzyl ester synthesis, causing partial or complete racemization depending on the polar effects of the amino acid alpha-side chain [1] [2]. The racemization tendency correlates with Taft's substituent constant (σ*), with electron-withdrawing side chains showing increased susceptibility to stereochemical scrambling [1] [2].

The racemization mechanism involves abstraction of the alpha-hydrogen by base, forming a planar enolate intermediate that can be reprotonated from either face [19] [20]. Polar solvents stabilize these charged intermediates through solvation, effectively lowering the energy barrier for racemization and increasing the likelihood of stereochemical loss [19].

Cyclohexane's non-polar character minimizes stabilization of enolate intermediates, thereby preserving stereochemical integrity throughout the esterification process [1]. Similarly, other non-polar solvents such as hexane demonstrate comparable stereochemical fidelity, though they may exhibit reduced solubility for amino acid substrates [1].

The temperature dependence of racemization processes necessitates careful thermal control during synthesis [19]. Elevated temperatures increase the rate of alpha-hydrogen abstraction and enolate formation, particularly in polar solvent systems [19]. Modern synthetic protocols therefore emphasize moderate reaction temperatures (typically reflux conditions for the chosen solvent) combined with extended reaction times to achieve complete conversion while minimizing racemization [1].

Salt Formation and Purification

Precipitation Techniques Using Ethyl Acetate

The precipitation of D-alanine benzyl ester p-toluenesulfonate salt using ethyl acetate represents a significant improvement over traditional diethyl ether-based methodologies, offering enhanced crystallization control and improved product characteristics [1]. This approach has become the preferred method for modern amino acid benzyl ester synthesis protocols.

The ethyl acetate precipitation technique involves cooling the completed esterification reaction mixture to room temperature followed by gradual addition of ethyl acetate (typically 80 mL per 0.05 mol amino acid substrate) [1]. The resulting supersaturation promotes nucleation and crystal growth of the tosylate salt, which separates as a white crystalline solid [1].

The precipitation process requires careful control of addition rate and mixing conditions to achieve optimal crystal size distribution and morphology [1]. Slow addition of ethyl acetate under gentle stirring conditions (typically 1 hour) promotes formation of well-formed crystals with improved filterability and reduced occlusion of impurities [1].

Ethyl acetate offers several technical advantages over traditional diethyl ether precipitation. The higher boiling point of ethyl acetate (77.1°C vs 34.6°C for diethyl ether) provides greater operational safety and reduced solvent loss during the precipitation process [1]. Additionally, ethyl acetate demonstrates superior environmental credentials, being classified as a preferred solvent in pharmaceutical manufacturing guidelines [15] [21].

The crystallization yield using ethyl acetate precipitation typically ranges from 84-92% for D-alanine benzyl ester p-toluenesulfonate salt, with high-performance liquid chromatography purity exceeding 97% [1]. The resulting crystals exhibit excellent storage stability and can be handled under ambient atmospheric conditions without special precautions [1].

Alternative Precipitation Methods

Several alternative precipitation methodologies have been developed for specific applications or when traditional approaches prove unsuitable due to substrate characteristics or product requirements [22] [23] . These methods offer increased flexibility for challenging amino acid systems or specialized purity requirements.

Solvent-dependent crystallization represents one alternative approach, where the choice of precipitation medium is optimized based on the specific amino acid structure and desired crystal form [22]. For example, benzodiazepine derivatives tosylate salts demonstrate polymorphic behavior dependent on precipitation conditions, with methanol, ethanol, isopropanol, and acetone each promoting distinct crystal forms [22].

The mixed solvent approach employs ethyl acetate-alcohol systems for precipitation, providing enhanced control over crystal morphology and purity [22]. When D-alanine benzyl ester is dissolved in ethyl acetate and p-toluenesulfonic acid in methanol, subsequent mixing and controlled crystallization yields high-purity tosylate salt with superior chemical and optical purity [22].

Water-based precipitation methods offer particular advantages for highly polar amino acid derivatives or when completely organic-free conditions are required [22]. These approaches typically involve neutralization with sodium bicarbonate followed by pH adjustment to promote selective precipitation of the desired product [1].

For specialized applications, such as when the tosylate salt separates as an oil rather than crystalline solid, modified work-up procedures involving dichloromethane extraction and subsequent salt formation can be employed [1]. This methodology involves removing the supernatant, washing the oily product with cyclohexane, then dissolving in dichloromethane for aqueous sodium carbonate extraction [1].

Recrystallization Protocols

Recrystallization protocols for D-alanine benzyl ester p-toluenesulfonate salt focus on optimizing purity, crystal form, and yield through controlled solvent selection and thermal cycling [22] [25]. These procedures are essential for achieving pharmaceutical-grade material suitable for synthetic applications.

Single-solvent recrystallization typically employs methanol, ethanol, or isopropanol as the crystallization medium [22]. The crude tosylate salt is dissolved in hot solvent (typically at reflux temperature), filtered to remove insoluble impurities, then cooled slowly to promote controlled crystallization [22]. This approach typically achieves purities exceeding 99% with yields of 70-85% [22].

Mixed-solvent recrystallization systems offer enhanced selectivity and can be optimized for specific impurity profiles [22]. The ethyl acetate-methanol system demonstrates particular effectiveness, with the tosylate salt being dissolved in warm ethyl acetate followed by slow addition of methanol to the cloud point [22]. Subsequent cooling promotes formation of high-quality crystals with excellent purity characteristics [22].

Aqueous recrystallization protocols utilize water or aqueous organic solvent mixtures for cases where enhanced environmental compatibility is required [22]. These systems typically employ water-isopropanol mixtures (50:50) heated to reflux for complete dissolution, followed by controlled cooling to promote crystallization [22]. The resulting crystals demonstrate significant improvement in chemical purity and chiral purity compared to organic solvent systems [22].

Temperature cycling protocols involve multiple heating-cooling cycles to improve crystal perfection and remove occluded impurities [22]. These procedures require careful control of heating and cooling rates to avoid thermal decomposition while achieving optimal crystal quality [22].

Green Chemistry Approaches

Environmentally Benign Solvent Systems

The development of environmentally benign solvent systems for amino acid benzyl ester synthesis represents a critical advancement in sustainable pharmaceutical manufacturing [15] [26] [21] [27]. These approaches prioritize the use of solvents with reduced environmental impact, improved safety profiles, and enhanced biodegradability while maintaining synthetic efficiency.

Propylene carbonate has emerged as a promising green polar aprotic solvent capable of replacing dichloromethane and dimethylformamide in both solution-phase and solid-phase peptide synthesis [21]. This cyclic carbonate demonstrates excellent solvating properties for amino acid derivatives while offering superior environmental credentials including biodegradability and low toxicity [21] [27].

The glycol ether family, particularly 2-methyltetrahydrofuran (Me-THF), cyclopentyl methyl ether (CPME), and tert-amyl methyl ether (TAME), provides viable alternatives to traditional ethereal solvents [28]. Me-THF demonstrates exceptional performance for problematic amino acids such as methionine, arginine, and tryptophan, achieving good yields with complete enantiomeric purity [28].

Comprehensive evaluation of Me-THF for D-alanine benzyl ester synthesis demonstrates yields of 80-90% with no detectable racemization as confirmed by chiral high-performance liquid chromatography analysis [28]. The solvent's renewable sourcing from agricultural waste streams and favorable environmental fate characteristics make it particularly attractive for large-scale applications [27].

Ionic liquids represent another class of potentially green solvents, though their environmental benefits require careful case-by-case evaluation [27]. While ionic liquids offer advantages such as negligible vapor pressure and thermal stability, life cycle assessment studies indicate that their environmental impact may not always be superior to conventional molecular solvents [27].

Waste Reduction Strategies

Comprehensive waste reduction strategies for amino acid benzyl ester synthesis focus on minimizing solvent consumption, implementing efficient recovery systems, and developing atom-economical synthetic routes [26] [29] [30]. These approaches are essential for achieving sustainable manufacturing at industrial scales.

Solvent recovery and recycling represents the most immediately implementable waste reduction strategy for existing synthetic protocols [15] [27]. Distillation-based recovery systems can achieve 85-95% solvent recovery for cyclohexane and ethyl acetate, dramatically reducing raw material consumption and waste generation [15].

The implementation of closed-loop solvent systems provides additional environmental benefits by eliminating atmospheric emissions and reducing occupational exposure [15]. These systems require initial capital investment but demonstrate favorable economics through reduced raw material costs and disposal expenses [15].

Process intensification through continuous flow methodologies offers significant waste reduction potential compared to traditional batch processes [30] [31]. Flow-based amino acid ester synthesis demonstrates process mass intensity reductions exceeding 100-fold for short peptide synthesis, with comparable reductions achievable for individual amino acid ester production [31].

The development of solvent-free or minimal-solvent synthetic approaches represents the ultimate waste reduction strategy [32] [33]. Microwave-assisted esterification under solvent-free conditions achieves 80% yields for amino acid benzyl esters in 30 minutes, eliminating organic solvent waste entirely [32].

Enzymatic synthesis approaches offer inherently green alternatives to chemical esterification, operating under mild aqueous conditions with minimal waste generation [26]. While yields may be reduced compared to chemical methods (typically 70-78%), the environmental benefits and reduced downstream purification requirements make enzymatic approaches attractive for specialized applications [28].

Scale-Up Considerations

Reaction Parameter Optimization

The optimization of reaction parameters for industrial-scale D-alanine benzyl ester p-toluenesulfonate salt production requires systematic evaluation of multiple variables to achieve consistent product quality while maintaining economic viability [34] [35] [36]. Modern optimization approaches employ statistical experimental design and advanced algorithms to efficiently explore multidimensional parameter spaces.

Temperature control represents a critical parameter requiring careful optimization during scale-up operations [34] [37]. Laboratory-scale syntheses typically employ oil bath heating with limited thermal control, while industrial processes require sophisticated temperature management systems capable of handling exothermic reactions and maintaining uniform temperature distribution throughout large reaction volumes [34].

The optimal reaction temperature for D-alanine benzyl ester synthesis represents a balance between reaction rate, ester yield, and racemization risk [1] [2]. While elevated temperatures accelerate esterification kinetics, they also promote undesired side reactions including racemization and thermal decomposition [19]. Industrial practice typically employs temperatures 5-10°C below reflux temperature to maintain acceptable reaction rates while minimizing side reactions [34].

Residence time optimization becomes particularly critical during scale-up due to the non-linear relationship between reaction kinetics and vessel geometry [34] [37]. Large-scale reactors may exhibit extended heat-up and cool-down periods, requiring adjustment of overall processing times to achieve complete conversion [34].

Agitation parameters require careful optimization to ensure adequate mass transfer while avoiding mechanical degradation of products [34]. The transition from magnetic stirring at laboratory scale to mechanical agitation at industrial scale necessitates evaluation of impeller design, rotation speed, and power input to maintain optimal mixing characteristics [34].

Bayesian optimization algorithms have demonstrated superior performance compared to traditional one-factor-at-a-time approaches for complex reaction optimization [35] [36]. These methods efficiently explore parameter spaces by building predictive models from experimental data and selecting subsequent experiments to maximize information gain [35] [36].

Industrial Scale Synthesis Challenges

Industrial-scale synthesis of D-alanine benzyl ester p-toluenesulfonate salt presents numerous technical, economic, and regulatory challenges that require specialized solutions beyond simple scale-up of laboratory procedures [34] [38] [37]. These challenges encompass heat and mass transfer limitations, equipment design considerations, quality control requirements, and environmental compliance obligations.

Heat transfer limitations represent a fundamental challenge during scale-up due to the unfavorable surface area-to-volume ratio of large reactors [34] [37]. The Fischer esterification process is mildly exothermic, requiring effective heat removal to maintain temperature control and prevent thermal runaway [34]. Industrial reactors employ jacketed designs with sophisticated heat transfer fluids and advanced temperature control systems to address these challenges [34].

Mass transfer considerations become increasingly important at large scale, particularly for heterogeneous processes involving water removal [34] [37]. The efficiency of Dean-Stark water separation depends on vapor-liquid equilibrium and mass transfer rates, which may be significantly different in large-scale equipment compared to laboratory glassware [34].

Solvent handling and recovery systems represent major capital and operational considerations for industrial processes [15] [27]. The large volumes of cyclohexane and ethyl acetate required for industrial synthesis necessitate sophisticated distillation and purification equipment to achieve economic viability [15].

Product isolation and purification at industrial scale requires continuous or semi-continuous crystallization systems capable of handling large throughputs while maintaining consistent crystal quality [34]. Traditional batch crystallization may be inadequate for large-scale production due to extended processing times and variability in crystal characteristics [34].

Quality control and analytical requirements become increasingly complex at industrial scale, requiring real-time monitoring systems and statistical process control methodologies [34] [37]. High-performance liquid chromatography analysis for enantiomeric purity determination must be scaled to handle large sample volumes while maintaining analytical precision [34].

Environmental compliance represents a critical consideration for industrial amino acid ester production, particularly regarding volatile organic compound emissions and waste stream management [15] [29]. Industrial facilities must implement comprehensive emission control systems and waste treatment capabilities to meet regulatory requirements [15].

Economic optimization requires consideration of raw material costs, energy consumption, labor requirements, capital equipment costs, and waste disposal expenses [38] [37]. The total cost structure for industrial D-alanine benzyl ester production may differ significantly from laboratory-scale estimates due to economies of scale and fixed cost allocation [38].

Supply chain considerations including raw material availability, transportation logistics, and storage requirements become critical factors for sustained industrial production [38]. The specialized nature of D-alanine and p-toluenesulfonic acid may require long-term supply agreements and strategic inventory management [38].